N-Ethyl-N-{[(triphenylstannyl)sulfanyl]carbonothioyl}propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethyl-N-{[(triphenylstannyl)sulfanyl]carbonothioyl}propan-1-amine is a complex organic compound characterized by the presence of a triphenylstannyl group, a sulfanyl group, and a carbonothioyl group attached to a propan-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-{[(triphenylstannyl)sulfanyl]carbonothioyl}propan-1-amine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of triphenylstannyl chloride with a thiol compound to form a triphenylstannyl sulfide intermediate. This intermediate is then reacted with an isothiocyanate compound to introduce the carbonothioyl group. Finally, the resulting compound is reacted with N-ethylpropan-1-amine under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity of the final product. Advanced techniques like continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-N-{[(triphenylstannyl)sulfanyl]carbonothioyl}propan-1-amine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonothioyl group can be reduced to form corresponding amines or alcohols.
Substitution: The triphenylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while reduction of the carbonothioyl group may produce amines or alcohols.
Scientific Research Applications
N-Ethyl-N-{[(triphenylstannyl)sulfanyl]carbonothioyl}propan-1-amine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and as a precursor for other organotin compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials, including catalysts and polymers.
Mechanism of Action
The mechanism of action of N-Ethyl-N-{[(triphenylstannyl)sulfanyl]carbonothioyl}propan-1-amine involves its interaction with molecular targets through its functional groups. The triphenylstannyl group can form coordination complexes with metal ions, while the sulfanyl and carbonothioyl groups can participate in redox reactions and nucleophilic attacks. These interactions can modulate the activity of enzymes and other proteins, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
N,N-Diisopropylethylamine: A tertiary amine used as a non-nucleophilic base in organic synthesis.
Triethylamine: Another tertiary amine commonly used as a base and catalyst in organic reactions.
Triphenylstannyl Chloride: A precursor for various organotin compounds, similar to the triphenylstannyl group in the target compound.
Uniqueness
N-Ethyl-N-{[(triphenylstannyl)sulfanyl]carbonothioyl}propan-1-amine is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the triphenylstannyl group, in particular, distinguishes it from other similar compounds and enhances its utility in various research and industrial contexts.
Properties
CAS No. |
844477-58-3 |
---|---|
Molecular Formula |
C24H27NS2Sn |
Molecular Weight |
512.3 g/mol |
IUPAC Name |
triphenylstannyl N-ethyl-N-propylcarbamodithioate |
InChI |
InChI=1S/C6H13NS2.3C6H5.Sn/c1-3-5-7(4-2)6(8)9;3*1-2-4-6-5-3-1;/h3-5H2,1-2H3,(H,8,9);3*1-5H;/q;;;;+1/p-1 |
InChI Key |
ZVIDMZFEOQGVTC-UHFFFAOYSA-M |
Canonical SMILES |
CCCN(CC)C(=S)S[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.